N'-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
Description
N'-[(E)-(3-Methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide (C₁₇H₁₈N₂O₃; molecular weight: 298.34) is a hydrazone derivative synthesized via the condensation of 2-(3-methylphenoxy)acetohydrazide with 3-methoxybenzaldehyde. Its structure features a methoxyphenylidene group linked to a hydrazide backbone substituted with a 3-methylphenoxy moiety . The compound is cataloged under CAS 303065-18-1 and is commercially available for research purposes .
Properties
CAS No. |
303065-18-1 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-13-5-3-8-16(9-13)22-12-17(20)19-18-11-14-6-4-7-15(10-14)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ |
InChI Key |
QSYCVNWOQGAXLW-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-(3-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methylphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazides.
Scientific Research Applications
N’-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound lacks electron-withdrawing groups (e.g., nitro in MMINA or chloro in diclofenac derivatives ), which are critical for enhanced bioactivity in many analogs.
- Synthetic Efficiency : Yields for similar compounds range from 59% to 80% , suggesting that the target compound’s synthesis (if optimized) could align with these benchmarks.
Key Observations :
- Methoxy and methylphenoxy groups may confer moderate solubility but lack the polar interactions seen in nitro- or hydroxy-substituted analogs.
Pharmacokinetic and Docking Studies
- MMINA : Demonstrated favorable pharmacokinetics in rats, with molecular docking suggesting interactions with antioxidant pathways (e.g., Nrf2/Keap1) .
- Azetidinones (5g, 5h): Docked into CYP450 (PDB:1EA1) to explain antifungal activity .
- Target Compound: No docking or ADMET data are available, highlighting a research gap.
Biological Activity
N'-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a compound of interest due to its potential biological activities. This hydrazone derivative belongs to a class of compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES Notation : CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O
- InChIKey : RAIPKIAKMIIQOO-VCHYOVAHSA-N
The compound features a hydrazone linkage, which is crucial for its biological activity. The presence of methoxy and methyl groups in its structure may influence its lipophilicity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Schiff bases have been documented for their antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting a potential for this compound to possess similar effects .
- Anticancer Activity : Several hydrazone derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds derived from salicylaldehyde have shown significant inhibition of leukemia cell proliferation . The specific mechanisms often involve the induction of apoptosis and disruption of cell cycle progression.
- Anti-inflammatory Effects : Certain Schiff bases exhibit anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines. This suggests that this compound could also play a role in modulating inflammatory responses.
Case Studies and Research Findings
- Antimicrobial Studies : A study on related Schiff bases showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, indicating that modifications in the structure can enhance antimicrobial potency .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that similar hydrazone derivatives significantly reduced cell viability. The IC50 values were reported in the low micromolar range, highlighting their potential as anticancer agents .
- Mechanistic Insights : Research into the mechanism of action for related compounds has suggested that they may interfere with DNA synthesis or function by binding to nucleic acids or proteins involved in cell division .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N'-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of substituted acetohydrazides with aldehydes under reflux conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, acetic acid) enhance reaction efficiency .
- Temperature control : Reflux (~80°C) ensures complete conversion while avoiding decomposition .
- Catalysts : Acidic conditions (e.g., acetic acid) facilitate hydrazone formation .
- Purification : Column chromatography or recrystallization (e.g., methanol) improves purity .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what specific spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Identify hydrazone proton (δ ~8.5–9.5 ppm) and methoxy group protons (δ ~3.8 ppm). Aromatic protons in the 3-methoxyphenyl and 3-methylphenoxy groups appear between δ 6.5–7.5 ppm .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Molecular ion peaks validate the molecular weight (e.g., m/z ~367 for C18H18N2O3) .
Q. How do physicochemical properties (e.g., solubility, stability) vary under experimental conditions, and what storage recommendations are advised?
- Methodological Answer :
- Solubility : Limited in water; dissolves in DMSO, DMF, or ethanol. Adjust solvent polarity for biological assays .
- Stability : Degrades under extreme pH (<3 or >10) or prolonged heat (>60°C). Store at 4°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize condensation reaction parameters to minimize by-product formation during synthesis?
- Methodological Answer :
- Stoichiometry : Maintain a 1:1 molar ratio of hydrazide to aldehyde to avoid unreacted intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or ionic liquids to enhance regioselectivity .
- By-product mitigation : Use scavengers (e.g., molecular sieves) to absorb water in condensation reactions .
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Standardize assays : Compare activities under identical conditions (e.g., cell lines, exposure times) .
- Purity validation : High-performance liquid chromatography (HPLC) ensures >95% purity, excluding impurities as confounding factors .
- Structural analogs : Test derivatives (e.g., halogen or hydroxyl substitutions) to isolate structure-activity relationships (SAR) .
Q. What in silico methods predict interactions with biological targets, and how should these be validated experimentally?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases, receptors). Focus on hydrogen bonding with the hydrazone group and π-π stacking with aromatic rings .
- Validation : Pair docking with surface plasmon resonance (SPR) for binding affinity measurements or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. How do structural modifications (e.g., methoxy group substitution) impact reactivity and bioactivity?
- Methodological Answer :
- Substituent effects :
- Bioactivity modulation : Introduce electron-withdrawing groups (e.g., nitro, chloro) to improve antimicrobial potency .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
